4,4'-Bis(methylamino)benzophenone

Descripción

BenchChem offers high-quality 4,4'-Bis(methylamino)benzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Bis(methylamino)benzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

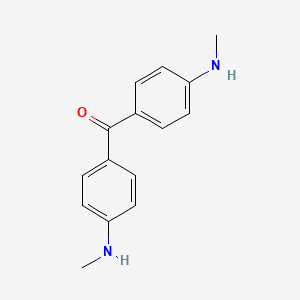

Structure

3D Structure

Propiedades

IUPAC Name |

bis[4-(methylamino)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-16-13-7-3-11(4-8-13)15(18)12-5-9-14(17-2)10-6-12/h3-10,16-17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTBYXIZCDULQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00342790 | |

| Record name | 4,4'-Bis(methylamino)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3708-39-2 | |

| Record name | 4,4'-Bis(methylamino)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

4,4'-Bis(methylamino)benzophenone CAS number

An In-depth Technical Guide to 4,4'-Bis(methylamino)benzophenone (CAS No. 3708-39-2) for Researchers and Drug Development Professionals

Introduction

4,4'-Bis(methylamino)benzophenone is a diarylketone, a class of compounds recognized for its versatile chemical properties and presence in numerous biologically active molecules.[1] The benzophenone scaffold is a cornerstone in medicinal chemistry, appearing in natural products with activities ranging from anticancer to antiviral.[1] This guide provides a detailed technical overview of 4,4'-Bis(methylamino)benzophenone (CAS No. 3708-39-2), offering insights into its properties, potential synthesis, and analytical characterization.

Given the relative scarcity of published data for this specific methylamino derivative, this document employs a comparative analysis with its well-studied structural analog, 4,4'-Bis(dimethylamino)benzophenone (Michler's Ketone, CAS No. 90-94-8). This approach provides a robust framework for researchers to design experiments, anticipate chemical behavior, and establish safety protocols.

Part 1: Core Profile of 4,4'-Bis(methylamino)benzophenone

This section details the known fundamental properties of the target compound.

Chemical Identity and Structure

-

IUPAC Name: Bis(4-(methylamino)phenyl)methanone

-

CAS Number: 3708-39-2[2]

-

Molecular Formula: C₁₅H₁₆N₂O[2]

-

Molecular Weight: 240.3 g/mol [2]

Physicochemical Properties

The following table summarizes the reported physical and chemical characteristics of 4,4'-Bis(methylamino)benzophenone.

| Property | Value | Source |

| Appearance | Light yellow to Yellow to Orange powder/crystal | Tokyo Chemical Industry |

| Purity | >98.0% (GC) | Tokyo Chemical Industry |

| Melting Point | 132.0 - 135.0 °C | Tokyo Chemical Industry |

Regulatory and Safety Information

Part 2: A Framework for Research through Comparative Analysis

To empower researchers, this section leverages the extensive data available for the structural analog, Michler's Ketone (CAS 90-94-8), to infer potential methodologies and safety considerations for 4,4'-Bis(methylamino)benzophenone.

Synthesis Pathway: A Proposed Methodology

The industrial synthesis of Michler's Ketone often involves the condensation of N,N-dimethylaniline with phosgene.[3] By analogy, a plausible laboratory-scale synthesis for 4,4'-Bis(methylamino)benzophenone would involve a Friedel-Crafts acylation reaction.

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for 4,4'-Bis(methylamino)benzophenone.

Experimental Protocol (Hypothetical)

-

Reaction Setup: To a cooled (0 °C), stirred solution of N-methylaniline (2.0 equivalents) in an inert dry solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride (AlCl₃, ~1.1 equivalents).

-

Acylation: Slowly add a phosgene equivalent, such as triphosgene (0.35 equivalents), dissolved in the same solvent. The reaction is highly exothermic and releases HCl gas; proper quenching and ventilation are critical.

-

Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring progress via Thin-Layer Chromatography (TLC).

-

Workup: Quench the reaction by carefully pouring it over crushed ice. Separate the organic layer, wash with dilute HCl, then with a sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography (silica gel) or recrystallization to yield the final product.

Analytical Characterization

Established methods for analyzing benzophenone derivatives, such as Michler's Ketone, can be readily adapted.[4][5] High-Performance Liquid Chromatography (HPLC) is suitable for purity assessment, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for structural confirmation.

Protocol: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

-

System Preparation: Use an HPLC system equipped with a C18 column and a UV detector.

-

Mobile Phase: Prepare a gradient system with Mobile Phase A (e.g., 0.1% Trifluoroacetic acid in Water) and Mobile Phase B (e.g., 0.1% Trifluoroacetic acid in Acetonitrile).

-

Sample Preparation: Accurately weigh and dissolve a sample of the synthesized compound in a suitable solvent (e.g., Acetonitrile) to a concentration of ~1 mg/mL.

-

Injection & Gradient: Inject 5-10 µL of the sample. Run a linear gradient from low to high percentage of Mobile Phase B over 15-20 minutes to elute the compound.

-

Detection: Monitor the elution profile at a wavelength determined by a UV-Vis scan of the compound (a peak is expected in the 300-400 nm range based on analogous structures).[6]

-

Analysis: Integrate the peak area to determine the purity of the compound relative to any impurities.

Potential Applications in Drug Development

The benzophenone scaffold is a "privileged structure" in medicinal chemistry, known to interact with various biological targets.[1] Derivatives of the closely related 4,4'-Bis(dimethylamino)benzophenone have been investigated as precursors for novel therapeutic agents.

-

Antimalarial Agents: Benzophenone-based compounds have been developed as farnesyltransferase inhibitors, a strategy for creating new drugs against Plasmodium falciparum, the parasite responsible for malaria.[7]

-

Antidiabetic Research: Recent studies have shown that hydrazone derivatives of 4,4'-Bis(dimethylamino)benzophenone exhibit significant α-glucosidase inhibitory activity, a key target in managing type 2 diabetes.[8]

The secondary amine (-NHCH₃) groups in 4,4'-Bis(methylamino)benzophenone, unlike the tertiary amines of Michler's Ketone, can act as hydrogen bond donors. This fundamental difference could lead to unique binding interactions with protein targets, making it a compelling candidate for screening in drug discovery programs targeting kinases, transferases, or other enzyme classes where hydrogen bonding is critical for ligand recognition.

Caption: General workflow for screening benzophenone derivatives in drug discovery.

Safety and Handling: A Precautionary Protocol

Michler's Ketone (CAS 90-94-8) is a well-documented hazardous substance, classified as potentially carcinogenic and mutagenic, and known to cause serious eye damage.[9][10][11] In the absence of specific toxicological data for 4,4'-Bis(methylamino)benzophenone, it is imperative to handle it with the same level of caution as its dimethylated analog.

Mandatory Safety Protocols

| Precaution Category | Requirement | Rationale |

| Engineering Controls | Handle exclusively in a certified chemical fume hood. | To prevent inhalation of fine powder or dust.[10] |

| Personal Protective Equipment (PPE) | Wear nitrile gloves, a lab coat, and chemical splash goggles with full face protection. | To prevent skin and eye contact. The analog causes serious eye damage.[11] |

| Handling | Avoid creating dust. Use appropriate tools for weighing and transfer. Wash hands thoroughly after handling.[10] | Minimizes exposure risk. |

| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area. Store locked up and away from incompatible materials like strong oxidizing agents.[9][11] | Ensures chemical stability and prevents accidental exposure. |

| Disposal | Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.[11] | Prevents environmental contamination and complies with safety laws. |

Conclusion

4,4'-Bis(methylamino)benzophenone, CAS No. 3708-39-2, is a benzophenone derivative with potential for further investigation in materials science and medicinal chemistry. While direct data is limited, a comparative analysis with its well-characterized analog, Michler's Ketone, provides a robust scientific framework for its synthesis, analysis, and safe handling. The structural difference—the presence of hydrogen bond-donating secondary amines—may confer unique biological activities, making it a promising subject for future research and development.

References

-

LookChem. (n.d.). Cas 69804-48-4, 4,4'-bis[(2-hydroxyethyl)methylamino]benzophenone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4,4'-Bis(dimethylamino)benzophenone. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4,4'-Bis(N-ethyl-N-methylamino)benzophenone. PubChem Compound Database. Retrieved from [Link]

-

Analytice. (n.d.). 4,4′-bis (dimethylamino) benzophenone (Michler's ketone) - analysis. Retrieved from [Link]

-

Khan, K. M., et al. (2023). Synthesis of new bis(dimethylamino)benzophenone hydrazone for diabetic management: In-vitro and in-silico approach. PLOS ONE, 18(12), e0291976. Retrieved from [Link]

- Google Patents. (n.d.). DE2243436C2 - Process for the preparation of 4,4'-bis (dimethylamino) benzhydrol.

-

Al-Hussain, S. A., & Bardaweel, S. K. (2020). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 11(6), 638-653. Retrieved from [Link]

-

Unilong Industry. (2025, November 24). Top Industrial Uses of 4,4′-Bis(diethylamino) Benzophenone CAS 90-93-7. Retrieved from [Link]

-

van der Westhuizen, C. H., et al. (2008). Development of benzophenone-based farnesyltransferase inhibitors as novel antimalarials. Bioorganic & Medicinal Chemistry, 16(12), 6449-6460. Retrieved from [Link]

-

Van De Velde, F., et al. (2010). Analysis of benzophenone and 4-methylbenzophenone in breakfast cereals using ultrasonic extraction in combination with gas chromatography-tandem mass spectrometry (GC-MS(n)). Food Additives & Contaminants: Part A, 27(8), 1081-1088. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzophenone. Retrieved from [Link]

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4,4'-BIS(METHYLAMINO)BENZOPHENONE - Safety Data Sheet [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. 4,4'-bis (dimethylamino) benzophenone (Michler's ketone) - analysis - Analytice [analytice.com]

- 5. Analysis of benzophenone and 4-methylbenzophenone in breakfast cereals using ultrasonic extraction in combination with gas chromatography-tandem mass spectrometry (GC-MS(n)) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. unisunchem.com [unisunchem.com]

- 7. Development of benzophenone-based farnesyltransferase inhibitors as novel antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of new bis(dimethylamino)benzophenone hydrazone for diabetic management: In-vitro and in-silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Chemical Properties of 4,4'-Bis(methylamino)benzophenone

This guide provides a comprehensive technical overview of 4,4'-Bis(methylamino)benzophenone, a unique derivative of the benzophenone scaffold. Given the relative scarcity of published data on this specific compound, this document synthesizes direct spectroscopic evidence with established principles and comparative data from its well-characterized analogs, 4,4'-Bis(dimethylamino)benzophenone (Michler's ketone) and 4,4'-Bis(diethylamino)benzophenone (Ethyl Michler's ketone). This approach offers a robust, predictive, and scientifically grounded resource for researchers, chemists, and professionals in drug development.

Introduction and Molecular Structure

4,4'-Bis(methylamino)benzophenone belongs to the family of dialkylaminobenzophenones, which are notable for their photochemical activity and utility as intermediates in synthesis.[1] The core structure consists of a central carbonyl group linking two phenyl rings, each substituted at the para-position with a methylamino group (-NHCH₃). This structure, particularly the presence of the electron-donating amino groups, is fundamental to its chemical behavior, influencing its electronic absorption spectrum, reactivity, and potential applications.

While its dimethylated analog, Michler's ketone, is a well-documented photosensitizer and dye intermediate, 4,4'-Bis(methylamino)benzophenone remains less explored.[2][3] The key structural difference—the presence of a secondary amine (N-H) versus a tertiary amine—is predicted to introduce significant variations in properties such as hydrogen bonding capability, reactivity, and solubility, making it a compound of distinct interest.

Physicochemical and Spectroscopic Properties

Direct experimental data for many physical properties of 4,4'-Bis(methylamino)benzophenone is not widely available. However, we can infer and predict these properties based on available spectroscopic data and comparison with its analogs.[4]

Physical and Chemical Data

The following table summarizes the known and predicted properties. Data for the dimethyl and diethyl analogs are provided for comparative context.

| Property | 4,4'-Bis(methylamino)benzophenone | 4,4'-Bis(dimethylamino)benzophenone (Michler's Ketone) | 4,4'-Bis(diethylamino)benzophenone (Ethyl Michler's Ketone) |

| Molecular Formula | C₁₅H₁₆N₂O | C₁₇H₂₀N₂O | C₂₁H₂₈N₂O[4] |

| Molecular Weight | 240.31 g/mol [5] | 268.36 g/mol | 324.46 g/mol [4] |

| Appearance | Predicted: Crystalline solid | White to greenish crystalline leaflets or blue powder[6] | Light yellow powder[4] |

| Melting Point | Not reported | 172-175 °C | 89-92 °C |

| Solubility | Predicted: Soluble in polar organic solvents (e.g., ethanol, chloroform); sparingly soluble in water. The N-H bond may slightly increase water solubility compared to analogs. | Water: 0.4 g/L; Soluble in ethanol. | Insoluble in water.[7] |

| CAS Number | Not assigned/found | 90-94-8 | 90-93-7[4] |

Spectroscopic Analysis

Spectroscopic data is critical for the unambiguous identification and characterization of the molecule.

-

¹³C Nuclear Magnetic Resonance (NMR): A ¹³C NMR spectrum for 4,4'-Bis(methylamino)benzophenone has been reported.[5] The spectrum, recorded in Chloroform-d (CDCl₃), provides definitive structural confirmation. Key predicted shifts would include the carbonyl carbon (~195 ppm), aromatic carbons attached to nitrogen (~150-155 ppm), other aromatic carbons (110-135 ppm), and the N-methyl carbon (~30 ppm).

-

-

A singlet for the two equivalent N-methyl groups (N-CH₃).

-

A broad singlet or doublet for the two N-H protons, which may exchange with deuterium in D₂O.

-

Two sets of doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the amino group would be upfield compared to those ortho to the carbonyl group due to the strong electron-donating effect of the nitrogen.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands:

-

N-H Stretch: A distinct peak in the range of 3300-3500 cm⁻¹, characteristic of a secondary amine. This is a key feature distinguishing it from Michler's ketone.

-

C=O Stretch: A strong absorption band around 1640-1660 cm⁻¹. The conjugation with the electron-rich aromatic rings lowers the frequency compared to a simple ketone like benzophenone (~1652 cm⁻¹).[8]

-

C-H Stretch (Aromatic/Aliphatic): Peaks just above 3000 cm⁻¹ (aromatic) and below 3000 cm⁻¹ (aliphatic).

-

C=C Stretch (Aromatic): Bands in the 1500-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a prominent molecular ion (M⁺) peak at m/z = 240. Key fragmentation patterns would likely involve cleavage at the carbonyl group and loss of methyl or methylamino groups.

Synthesis and Reaction Mechanisms

A robust synthetic route to 4,4'-Bis(methylamino)benzophenone can be designed based on the well-established synthesis of Michler's ketone, which involves the Friedel-Crafts acylation of an N-alkylaniline.[3]

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The most direct method involves the reaction of N-methylaniline with an acylating agent like phosgene (COCl₂) or a safer equivalent such as triphosgene, in the presence of a Lewis acid catalyst (e.g., AlCl₃) or under suitable conditions.[9] The N-methylamino group is a strong activating, para-directing group, ensuring the acylation occurs at the position opposite to the amine.

Caption: Proposed workflow for the synthesis of 4,4'-Bis(methylamino)benzophenone.

Detailed Experimental Protocol (Predictive)

Disclaimer: This protocol is predictive and should be performed with appropriate safety precautions by trained personnel, especially when handling hazardous reagents like phosgene.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N-methylaniline (2.2 equivalents) dissolved in an inert solvent like dichloromethane or 1,2-dichloroethane.

-

Acylation: Cool the solution to 0°C using an ice bath. Slowly add a solution of phosgene (1.0 equivalent) in the same solvent via the dropping funnel. The reaction is typically exothermic. Maintain the temperature below 10°C during the addition.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by slowly pouring the mixture into a beaker of ice water. Neutralize the solution with a suitable base, such as sodium bicarbonate or dilute sodium hydroxide solution, to a neutral pH.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[6]

-

Characterization: Confirm the identity and purity of the final product using NMR, IR, and MS analysis as described in Section 2.2.

Reactivity and Photochemical Properties

The chemical's reactivity is dominated by the electron-rich aromatic system and the central carbonyl group.

General Reactivity

-

N-H Reactivity: The secondary amine protons are acidic and can be deprotonated by a strong base. The nitrogen lone pair also makes the amine nucleophilic.

-

Reduction: The carbonyl group can be reduced to a secondary alcohol (a benzhydrol) using reducing agents like sodium borohydride or through catalytic hydrogenation.[10]

-

Electrophilic Aromatic Substitution: Although the rings are already substituted, the strong activation by the methylamino groups could potentially allow for further substitution under specific conditions.

Photochemistry: A Type II Photoinitiator

By analogy with its dimethyl and diethyl counterparts, 4,4'-Bis(methylamino)benzophenone is expected to function as a Type II photoinitiator.[4] This class of photoinitiators requires a co-initiator or synergist (typically a tertiary amine) to generate free radicals.

The proposed mechanism is as follows:

-

Photoexcitation: Upon absorption of UV light (hν), the benzophenone derivative is promoted from its ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing (ISC): The singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁).

-

Hydrogen Abstraction: The excited triplet state molecule abstracts a hydrogen atom from a synergist (e.g., a tertiary amine co-initiator, R-H), generating two radicals: a ketyl radical and an amine-derived radical.

-

Initiation: The amine-derived radical is typically the species that initiates the polymerization of monomers (e.g., acrylates).

Caption: Proposed photochemical mechanism for radical generation.

Applications in Research and Drug Development

While specific applications for 4,4'-Bis(methylamino)benzophenone are not documented, its structural features suggest potential utility in several fields based on the applications of its analogs.

-

Polymer Chemistry: As a potential photoinitiator, it could be used in UV-curable coatings, inks, and adhesives.[1] Its unique N-H functionality might offer a way to covalently bond the initiator into a polymer backbone, potentially reducing migration in cured materials.

-

Dye Synthesis: Michler's ketone is a crucial intermediate in the synthesis of triarylmethane dyes like methyl violet.[3] 4,4'-Bis(methylamino)benzophenone could serve as a precursor to novel dyes with potentially different colors and properties.

-

Drug Development Scaffold: The benzophenone core is present in various pharmacologically active molecules. Benzophenone derivatives have been investigated for antitumor, anti-angiogenic, and antimalarial properties. The ability of the N-H groups to act as hydrogen bond donors could be exploited in designing new therapeutic agents that target specific biological receptors.

Safety and Handling

No specific safety data sheet (SDS) is available for 4,4'-Bis(methylamino)benzophenone. However, given its close structural relationship to Michler's ketone, which is classified as a carcinogen (Category 1B), mutagen (Category 2), and causes serious eye damage, it must be handled with extreme caution.[11]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and prevent skin and eye contact.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing and reducing agents.

-

Toxicity: Assumed to be toxic. It is reasonably anticipated to be a human carcinogen based on analog data.[3] All handling should reflect the potential for high toxicity.

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.

Conclusion

4,4'-Bis(methylamino)benzophenone represents an intriguing yet understudied member of the dialkylaminobenzophenone family. By combining direct spectroscopic evidence with predictive analysis based on its well-known analogs, this guide establishes a foundational understanding of its chemical properties. Its unique secondary amine functionalities suggest potential for novel applications in polymer science, dye chemistry, and medicinal chemistry. Further experimental validation of its synthesis, reactivity, and toxicological profile is essential and represents a promising area for future research.

References

-

PubChem. Compound Summary for CID 7031, 4,4'-Bis(dimethylamino)benzophenone. National Center for Biotechnology Information. [Link]

- Google Patents.

-

Unilong Industry. Understanding the Properties and Applications of 4,4'-Bis(diethylamino) benzophenone (EMK). [Link]

-

Unilong Industry. Top Industrial Uses of 4,4′-Bis(diethylamino) Benzophenone CAS 90-93-7. [Link]

-

SpectraBase. 4,4'-Bis(methylamino)benzophenone - Optional[13C NMR]. Wiley-VCH GmbH. [Link]

-

PubChem. Compound Summary for CID 66663, 4,4'-Bis(diethylamino)benzophenone. National Center for Biotechnology Information. [Link]

-

Quora. Can N,N-dimethylaniline undergo a Friedel-Crafts reaction?. [Link]

-

Chegg.com. Solved The Friedel-Crafts acylation of N,N-dimethylaniline. [Link]

-

ResearchGate. Friede–Crafts alkylation of N,N-dimethylaniline. [Link]

-

ResearchGate. The Friedel-Crafts reactions of N,N-Dimethylaniline and corresponding.... [Link]

- Google Patents. DE2243436C2 - Process for the preparation of 4,4'-bis (dimethylamino) benzhydrol.

-

PubChem. Compound Summary for CID 7515, N-Methylaniline. National Center for Biotechnology Information. [Link]

-

MDPI. Identification of Benzophenone Analogs in Rice Cereal.... [Link]

-

Chemistry Stack Exchange. IR and H-NMR analysis of benzophenone. [Link]

-

ResearchGate. A phosgene-free process for the synthesis of methyl N-phenyl carbamate.... [Link]

-

PubMed. Exploiting Imine Photochemistry for Masked N-Centered Radical Reactivity. National Library of Medicine. [Link]

-

Vedantu. Aniline reacts with phosgene and excess of KOH to form.... [Link]

-

NIST. 4,4'-Dimethoxybenzophenone. National Institute of Standards and Technology. [Link]

-

PubMed. Phosgene: toxicology, animal models, and medical countermeasures. National Library of Medicine. [Link]

-

ResearchGate. Comparative FTIR spectra of benzophenone and the product of the.... [Link]

Sources

- 1. unisunchem.com [unisunchem.com]

- 2. CAS 90-94-8: 4,4'-Bis(dimethylamino)benzophenone [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. nbinno.com [nbinno.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 4,4'-Bis(dimethylamino)benzophenone | C17H20N2O | CID 7031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4,4'-Bis(diethylamino) benzophenone(90-93-7) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents [patents.google.com]

- 10. DE2243436C2 - Process for the preparation of 4,4'-bis (dimethylamino) benzhydrol - Google Patents [patents.google.com]

- 11. 4,4'-Bis(dimethylamino)-benzophenone CAS 90-94-8 | 808125 [merckmillipore.com]

An In-depth Technical Guide to the Synthesis of 4,4'-Bis(methylamino)benzophenone

Introduction

4,4'-Bis(methylamino)benzophenone is a substituted aromatic ketone of significant interest in organic synthesis, serving as a versatile intermediate in the development of various specialized chemicals. Its structure, featuring a central benzophenone core flanked by two methylamino groups, imparts unique electronic and steric properties that make it a valuable precursor in the fields of dye chemistry, polymer science, and materials research. This guide provides a comprehensive overview of a viable and robust synthetic pathway to 4,4'-Bis(methylamino)benzophenone, designed for researchers, scientists, and professionals in drug development and chemical manufacturing. The methodologies presented herein are grounded in established chemical principles and supported by authoritative literature, ensuring a blend of theoretical understanding and practical applicability.

Strategic Approach to Synthesis

A direct and efficient route to 4,4'-Bis(methylamino)benzophenone involves a two-step process commencing with the commercially available precursor, 4,4'-diaminobenzophenone. The synthesis strategy is centered on the selective mono-N-methylation of the primary aromatic amine functionalities. While several N-alkylation methods exist, achieving controlled mono-alkylation of primary amines can be challenging due to the potential for over-alkylation to form tertiary amines.

This guide will focus on a reductive amination approach, a reliable method for the formation of C-N bonds. Specifically, we will explore a pathway involving the reaction of 4,4'-diaminobenzophenone with formaldehyde in the presence of a reducing agent. A prominent example of this type of transformation is the Eschweiler-Clarke reaction, which traditionally converts primary or secondary amines into tertiary amines using excess formaldehyde and formic acid.[1][2] While the classic Eschweiler-Clarke reaction drives the methylation to the tertiary amine, careful control of stoichiometry and reaction conditions can favor the formation of the secondary amine.

The overall synthetic strategy can be visualized as follows:

Caption: Overall strategy for the synthesis of 4,4'-Bis(methylamino)benzophenone.

Part 1: Synthesis of the Precursor - 4,4'-Diaminobenzophenone

While 4,4'-diaminobenzophenone is commercially available, understanding its synthesis provides a more complete picture for researchers who may need to produce it in-house or require derivatives. A common industrial method involves the high-pressure ammonolysis of 4,4'-dichlorobenzophenone.

Reaction Pathway: Ammonolysis of 4,4'-Dichlorobenzophenone

Caption: Synthesis of 4,4'-diaminobenzophenone via ammonolysis.

Experimental Protocol: Synthesis of 4,4'-Diaminobenzophenone

Disclaimer: This protocol is based on established industrial processes and should be performed by trained professionals with appropriate safety measures in a high-pressure laboratory setting.

-

Charging the Reactor: A high-pressure autoclave is charged with 4,4'-dichlorobenzophenone, a copper-based catalyst (e.g., copper(I) chloride), and a significant excess of aqueous ammonia.

-

Reaction Conditions: The reactor is sealed and heated to a temperature in the range of 200-250°C. The pressure will rise due to the heating of the aqueous ammonia solution. The reaction mixture is stirred vigorously for several hours to ensure complete conversion.

-

Work-up and Isolation: After cooling the reactor to room temperature, the excess ammonia is carefully vented. The reaction mixture is then filtered to remove the catalyst. The filtrate is neutralized with a suitable acid, causing the precipitation of 4,4'-diaminobenzophenone.

-

Purification: The crude product is collected by filtration, washed with water to remove any remaining salts, and then recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and water to yield pure 4,4'-diaminobenzophenone.[3]

| Parameter | Value | Reference |

| Starting Material | 4,4'-Dichlorobenzophenone | [4] |

| Reagent | Aqueous Ammonia (excess) | [4] |

| Catalyst | Copper(I) Chloride | [4] |

| Temperature | 200-250 °C | [4] |

| Pressure | Autogenously generated | [4] |

| Typical Yield | >90% | [5] |

| Melting Point | 243-247 °C | [6] |

Part 2: Synthesis of 4,4'-Bis(methylamino)benzophenone via Reductive Amination

The core of this guide is the selective mono-N-methylation of 4,4'-diaminobenzophenone. The proposed method is a modified reductive amination using formaldehyde as the methyl source and a suitable reducing agent.

Mechanistic Insight: The Reductive Amination Pathway

The reaction proceeds in two main stages:

-

Imine Formation: The primary amine nitrogen of 4,4'-diaminobenzophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This is followed by dehydration to form a Schiff base, or more accurately in this context, an iminium ion intermediate under acidic conditions.[7]

-

Reduction: A reducing agent, such as formic acid in the Eschweiler-Clarke reaction or a milder reducing agent like sodium cyanoborohydride, delivers a hydride to the iminium ion, reducing it to the secondary amine.[7]

Controlling the stoichiometry of formaldehyde is crucial to favor the formation of the mono-methylated product and minimize the formation of the di-methylated tertiary amine.

Caption: Simplified workflow of the reductive amination process.

Experimental Protocol: Synthesis of 4,4'-Bis(methylamino)benzophenone

Note: This is a representative protocol based on the principles of reductive amination. Optimization of stoichiometry, temperature, and reaction time may be necessary.

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,4'-diaminobenzophenone (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Addition of Reagents: To the stirred solution, add formaldehyde (2.0-2.2 equivalents, typically as a 37% aqueous solution) and a reducing agent. For an Eschweiler-Clarke type reaction, formic acid (excess) would be used.[2] Alternatively, a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) can be employed, often with a catalytic amount of acid to facilitate imine formation.[8]

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion to the desired product and to minimize over-methylation.

-

Work-up:

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The residue is taken up in an organic solvent like dichloromethane or ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

-

-

Purification:

-

The crude product obtained after solvent evaporation is purified by column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, can be used to separate the desired 4,4'-bis(methylamino)benzophenone from any unreacted starting material and the over-methylated by-product, 4,4'-bis(dimethylamino)benzophenone (Michler's ketone).

-

The fractions containing the pure product are combined, and the solvent is evaporated to yield 4,4'-bis(methylamino)benzophenone as a solid.

-

| Parameter | Recommended Condition | Rationale & Reference |

| Starting Material | 4,4'-Diaminobenzophenone | Commercially available precursor.[9] |

| Methylating Agent | Formaldehyde (2.0-2.2 eq.) | Provides the methyl group. Stoichiometry is key to minimizing over-methylation.[8] |

| Reducing Agent | Formic Acid (excess) or NaBH₃CN | Formic acid for Eschweiler-Clarke conditions.[2] NaBH₃CN is a milder alternative.[8] |

| Solvent | Methanol or Ethanol | Good solubility for the starting material and compatibility with the reagents. |

| Temperature | Reflux | Provides sufficient energy for imine formation and reduction. |

| Monitoring | TLC or HPLC | Essential for tracking reaction progress and preventing by-product formation. |

| Purification | Column Chromatography | Standard method for separating compounds of differing polarity. |

Characterization of 4,4'-Bis(methylamino)benzophenone

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the presence of the methyl groups and the correct substitution pattern on the aromatic rings.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretch of the secondary amine and the C=O stretch of the ketone.

-

Melting Point Analysis: To assess the purity of the final product.

Safety Considerations

-

4,4'-Diaminobenzophenone: Is a skin and eye irritant.[9] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

-

Formaldehyde: Is a known carcinogen and a respiratory irritant. All manipulations should be carried out in a well-ventilated fume hood.

-

Formic Acid: Is corrosive and can cause severe burns. Handle with care, using appropriate gloves and eye protection.

-

Sodium Cyanoborohydride: Is toxic and releases hydrogen cyanide gas upon contact with strong acids. Reactions should be performed in a fume hood, and acidic work-up procedures should be conducted with caution.

Conclusion

The synthesis of 4,4'-Bis(methylamino)benzophenone is a feasible endeavor for a well-equipped organic chemistry laboratory. The proposed pathway, centered on the reductive amination of 4,4'-diaminobenzophenone, offers a logical and controllable route to this valuable chemical intermediate. Success in this synthesis hinges on the careful execution of the experimental protocol, particularly the control of stoichiometry and diligent monitoring of the reaction progress to achieve the desired selective mono-N-methylation. The information and procedures outlined in this guide provide a solid foundation for researchers to produce 4,4'-Bis(methylamino)benzophenone and to further explore its applications in their respective fields.

References

-

Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

- Google Patents. (1985). EP0144830A1 - Process for preparing 4,4'-diamino-benzophenone.

-

ResearchGate. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]

-

YouTube. (2022, May 7). Eschweiler-Clarke Reaction. Retrieved from [Link]

- Google Patents. (1988). EP0144830B1 - Process for preparing 4,4'-diamino-benzophenone.

-

ResearchGate. (2018, November 23). Reductive amination of amines with formaldehyde?. Retrieved from [Link]

-

Juniper Publishers. (2023). Use of Methyliodide in o-Methylation of organic compounds. Retrieved from [Link]

- Google Patents. (2020). CN108530390B - A kind of alkylation method of 4-hydroxybenzophenone.

-

PubChem. (n.d.). 4,4'-Diaminobenzophenone. Retrieved from [Link]

- Google Patents. (1983). DE2243436C2 - Process for the preparation of 4,4'-bis (dimethylamino) benzhydrol.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Recent Advances in Iodine-Mediated Radical Reactions. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Influence of degraded 1,4-dioxane on the formylation of para-aminobenzoic acid: a pathway to the reactive crystallization of para-formamidobenzoic acid. Retrieved from [Link]

-

MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]

-

Scientific Research Publishing. (2012). Reductive Amination with [11C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines. Retrieved from [Link]

- Google Patents. (1986). CA1213906A - Process for preparation of 3,3'- or 3,4'- diaminobenzophenone.

-

PubMed. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2018). Eschweiler-Clarke reaction with protected amines. Retrieved from [Link]

-

PubMed. (2017). Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones. Retrieved from [Link]

-

PubMed. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]

- Google Patents. (2021). CN109467512B - Synthetic method of 3, 4-diamino-benzophenone.

Sources

- 1. Eschweiler-Clarke Reaction [organic-chemistry.org]

- 2. mdpi.com [mdpi.com]

- 3. 4,4'-Diaminobenzophenone | 611-98-3 [chemicalbook.com]

- 4. EP0144830A1 - Process for preparing 4,4'-diamino-benzophenone - Google Patents [patents.google.com]

- 5. EP0144830B1 - Process for preparing 4,4'-diamino-benzophenone - Google Patents [patents.google.com]

- 6. 4,4′-ジアミノベンゾフェノン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. youtube.com [youtube.com]

- 8. scirp.org [scirp.org]

- 9. 4,4'-Diaminobenzophenone | C13H12N2O | CID 69149 - PubChem [pubchem.ncbi.nlm.nih.gov]

Authored by: [Your Name/Gemini], Senior Application Scientist

An In-Depth Technical Guide to the Molecular Structure of 4,4'-Bis(methylamino)benzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the molecular structure of 4,4'-Bis(methylamino)benzophenone, a substituted aromatic ketone of interest in various chemical and pharmaceutical research fields. While its close analogues, 4,4'-bis(dimethylamino)benzophenone (Michler's ketone) and 4,4'-bis(diethylamino)benzophenone, are well-documented for their applications as photoinitiators and dye intermediates, the specific properties of the mono-methylated derivative remain a subject of more specialized investigation. This guide will focus on the elucidation of its molecular architecture through the analysis of key spectroscopic data, and will draw upon the established knowledge of related compounds to infer potential synthetic routes and applications.

Introduction and Chemical Identity

4,4'-Bis(methylamino)benzophenone is a derivative of benzophenone, characterized by the presence of a methylamino group (-NHCH₃) at the para position of each of the two phenyl rings. This substitution significantly influences the electronic and steric properties of the molecule compared to its unsubstituted parent compound, benzophenone, and its more commonly known N,N-dialkylated counterparts.

Table 1: Chemical and Physical Properties of 4,4'-Bis(methylamino)benzophenone

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₆N₂O | [1] |

| Molecular Weight | 240.31 g/mol | [1] |

| CAS Number | 3708-39-2 | [1] |

| InChI | InChI=1S/C15H16N2O/c1-16-13-7-3-11(4-8-13)15(18)12-5-9-14(17-2)10-6-12/h3-10,16-17H,1-2H3 | [1] |

| InChIKey | HXTBYXIZCDULQI-UHFFFAOYSA-N | [1] |

| Appearance | (Not specified in available data) | |

| Melting Point | (Not specified in available data) | |

| Solubility | (Not specified in available data) |

Elucidation of the Molecular Structure

A comprehensive understanding of the molecular structure of 4,4'-Bis(methylamino)benzophenone can be achieved through the interpretation of various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms within a molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum of 4,4'-Bis(methylamino)benzophenone is expected to show distinct signals corresponding to the aromatic protons and the methyl protons of the methylamino groups. The aromatic region will likely display a set of doublets for the ortho and meta protons on the phenyl rings, characteristic of a para-substituted benzene ring. The methyl protons would appear as a singlet, and the amine protons would also be present, with their chemical shift potentially influenced by solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. Key expected signals include those for the carbonyl carbon (C=O), the aromatic carbons, and the methyl carbons. The chemical shifts of the aromatic carbons will be influenced by the electron-donating methylamino groups.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4,4'-Bis(methylamino)benzophenone is predicted to exhibit characteristic absorption bands:

-

N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

-

C=O Stretch: A strong absorption band around 1630-1680 cm⁻¹ due to the stretching of the carbonyl group.

-

C-N Stretch: An absorption in the range of 1250-1360 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Peaks in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4,4'-Bis(methylamino)benzophenone, the molecular ion peak (M⁺) would be expected at m/z = 240.31.[1] The fragmentation pattern would likely involve cleavage at the carbonyl group and loss of the methylamino-phenyl moieties.

Molecular Geometry and Conformation

In the absence of crystallographic data for 4,4'-Bis(methylamino)benzophenone, its three-dimensional structure can be inferred from related compounds like 4,4'-bis(diethylamino)benzophenone, for which crystal structures are available.[2] The molecule is expected to adopt a non-planar conformation, with the two phenyl rings twisted out of the plane of the central carbonyl group to minimize steric hindrance. The methylamino groups are also expected to have a specific orientation relative to the phenyl rings.

Caption: 2D representation of 4,4'-Bis(methylamino)benzophenone.

Anticipated Synthesis and Reactivity

Proposed Synthesis Workflow

A common method for the synthesis of benzophenone derivatives is the Friedel-Crafts acylation.

Caption: Proposed Friedel-Crafts acylation synthesis workflow.

Step-by-Step Methodology (Hypothetical):

-

Reactant Preparation: In a moisture-free reaction vessel, dissolve N-methylaniline in a suitable anhydrous solvent (e.g., dichloromethane).

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

-

Acylation: Add a phosgene equivalent, such as triphosgene, dropwise to the reaction mixture while maintaining a low temperature.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by carefully adding ice-cold water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 4,4'-Bis(methylamino)benzophenone.

Anticipated Chemical Reactivity

The reactivity of 4,4'-Bis(methylamino)benzophenone is dictated by its key functional groups: the carbonyl group, the aromatic rings, and the methylamino groups.

-

Carbonyl Group: The ketone functionality can undergo reduction to the corresponding secondary alcohol, 4,4'-bis(methylamino)benzhydrol, using reducing agents like sodium borohydride.

-

Aromatic Rings: The electron-donating methylamino groups activate the phenyl rings towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho positions.

-

Methylamino Groups: The nitrogen atoms of the methylamino groups are nucleophilic and can participate in reactions such as alkylation or acylation.

Potential Applications

Drawing parallels from its well-studied analogues, 4,4'-Bis(methylamino)benzophenone could find applications in several areas:

-

Photoinitiators: Like Michler's ketone, it could potentially act as a Type II photoinitiator in UV curing applications for inks, coatings, and adhesives.[3] Its efficiency would depend on its UV absorption characteristics and its ability to undergo intersystem crossing to the triplet state.

-

Dye Intermediates: The activated aromatic system makes it a potential precursor for the synthesis of various dyes, particularly triarylmethane dyes.[3]

-

Pharmaceutical Research: Substituted benzophenones are known to exhibit a range of biological activities. This compound could serve as a scaffold for the development of new therapeutic agents.

Conclusion

This technical guide has provided a detailed overview of the molecular structure of 4,4'-Bis(methylamino)benzophenone based on available spectroscopic data. While a comprehensive experimental profile of this specific compound is not as extensively documented as its N,N-dialkylated analogues, this guide offers a scientifically grounded framework for its structural features, plausible synthesis, and potential applications. Further experimental investigation, particularly crystallographic analysis and detailed photochemical studies, would be invaluable in fully elucidating the properties and potential of this intriguing molecule.

References

-

4,4'-Bis(methylamino)benzophenone. SpectraBase. [Link]

-

4,4'-Bis(diethylamino)benzophenone. PubChem. [Link]

-

Understanding the Properties and Applications of 4,4'-Bis(diethylamino) benzophenone (EMK). LinkedIn. [Link]

Sources

A Spectroscopic Guide to 4,4'-Bis(methylamino)benzophenone: Elucidating Molecular Structure

This technical guide provides a comprehensive overview of the spectroscopic properties of 4,4'-Bis(methylamino)benzophenone. Designed for researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data of this compound. The guide emphasizes the interpretation of spectral data to elucidate the molecular structure and provides insights into the experimental methodologies.

Introduction

4,4'-Bis(methylamino)benzophenone is a substituted aromatic ketone of interest in various chemical and pharmaceutical research areas. Its structure, featuring a central carbonyl group flanked by two phenyl rings substituted with methylamino groups at the para positions, gives rise to a unique spectroscopic signature. Understanding this signature is crucial for its identification, purity assessment, and the study of its chemical behavior. This guide will walk you through the key spectroscopic data for this molecule.

Molecular Structure and Spectroscopic Correlation

The structural features of 4,4'-Bis(methylamino)benzophenone are directly correlated with its spectroscopic output. The symmetrical nature of the molecule simplifies some aspects of its NMR spectra, while the presence of various functional groups (carbonyl, aromatic rings, and secondary amines) gives rise to characteristic signals in IR and UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4,4'-Bis(methylamino)benzophenone, both ¹H and ¹³C NMR provide valuable structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4,4'-Bis(methylamino)benzophenone is characterized by signals from the aromatic protons and the methyl protons of the methylamino groups. Due to the molecule's symmetry, the two phenyl rings are chemically equivalent, simplifying the spectrum.

Table 1: ¹H NMR Data for 4,4'-Bis(methylamino)benzophenone

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 | Doublet | 4H | Aromatic Protons (ortho to C=O) |

| ~6.6 | Doublet | 4H | Aromatic Protons (ortho to N) |

| ~4.8 | Singlet (broad) | 2H | N-H |

| ~2.8 | Doublet | 6H | N-CH₃ |

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Interpretation:

-

The aromatic region displays a typical AA'BB' system for para-substituted benzene rings. The protons ortho to the electron-withdrawing carbonyl group are deshielded and appear downfield (~7.5 ppm), while the protons ortho to the electron-donating methylamino group are shielded and appear upfield (~6.6 ppm).

-

The broad singlet at approximately 4.8 ppm is characteristic of the N-H proton, with its broadness due to quadrupole broadening and potential hydrogen bonding.

-

The doublet at around 2.8 ppm corresponds to the six protons of the two methyl groups. The splitting is due to coupling with the adjacent N-H proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The symmetry of 4,4'-Bis(methylamino)benzophenone results in fewer signals than the total number of carbon atoms.

Table 2: ¹³C NMR Data for 4,4'-Bis(methylamino)benzophenone

| Chemical Shift (δ) ppm | Assignment |

| ~193 | C=O |

| ~153 | C-N |

| ~132 | Aromatic C (ortho to C=O) |

| ~125 | Aromatic C (ipso to C=O) |

| ~112 | Aromatic C (ortho to N) |

| ~30 | N-CH₃ |

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Interpretation:

-

The signal at approximately 193 ppm is characteristic of a ketone carbonyl carbon.

-

The carbon attached to the nitrogen of the methylamino group appears at around 153 ppm, shifted downfield due to the electronegativity of nitrogen.

-

The remaining aromatic carbon signals are observed in the typical range of 112-132 ppm, with their specific shifts influenced by the electronic effects of the substituents.

-

The upfield signal at roughly 30 ppm corresponds to the methyl carbons.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of 4,4'-Bis(methylamino)benzophenone is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Use a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for 4,4'-Bis(methylamino)benzophenone

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3400 | Medium, Sharp | N-H Stretch |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2920 | Medium | Aliphatic C-H Stretch (CH₃) |

| ~1600 | Strong | C=O Stretch (Ketone) |

| ~1520 | Strong | C=C Stretch (Aromatic) |

| ~1200 | Strong | C-N Stretch |

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Interpretation:

-

A sharp peak around 3400 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine.

-

The strong absorption at approximately 1600 cm⁻¹ is a classic signature of the carbonyl (C=O) stretching vibration in a conjugated ketone.

-

The peaks in the 1520 cm⁻¹ region are due to the C=C stretching vibrations within the aromatic rings.

-

The presence of both aromatic (~3050 cm⁻¹) and aliphatic (~2920 cm⁻¹) C-H stretching vibrations confirms the presence of both phenyl and methyl groups.

-

A strong band around 1200 cm⁻¹ corresponds to the C-N stretching vibration.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the compound with dry potassium bromide (KBr) and press it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in 4,4'-Bis(methylamino)benzophenone results in strong absorption in the UV region.

Expected UV-Vis Absorption:

-

λ_max: Approximately 360-370 nm.

-

Electronic Transition: This strong absorption band is attributed to a π → π* transition within the highly conjugated system, which is significantly influenced by the electron-donating amino groups.

Interpretation:

The auxochromic amino groups cause a significant bathochromic (red) shift in the absorption maximum compared to unsubstituted benzophenone. This is due to the delocalization of the nitrogen lone pair electrons into the aromatic π-system, extending the conjugation and lowering the energy of the π → π* transition.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or cyclohexane. The concentration should be chosen to give an absorbance reading between 0.1 and 1.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the spectrum across the UV-Vis range (typically 200-800 nm), using the pure solvent as a blank.

Conclusion

The spectroscopic data presented in this guide provide a detailed fingerprint of 4,4'-Bis(methylamino)benzophenone. The combination of NMR, IR, and UV-Vis spectroscopy allows for the unambiguous identification and structural elucidation of the molecule. The provided data and interpretations serve as a valuable resource for researchers working with this compound, facilitating its characterization and application in various scientific endeavors.

References

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). SDBS No. 11498. [Link]

-

National Institute of Standards and Technology (NIST). Chemistry WebBook. Methanone, bis[4-(dimethylamino)phenyl]-. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4,4'-Bis(methylamino)benzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the melting and boiling points of 4,4'-Bis(methylamino)benzophenone (CAS No. 3708-39-2). It is designed to be a vital resource for researchers and professionals in drug development and materials science, offering not only precise physicochemical data but also a detailed exposition of the methodologies for their experimental determination. This document emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction: Distinguishing a Key Intermediate

4,4'-Bis(methylamino)benzophenone is a substituted aromatic ketone that serves as a valuable intermediate in various chemical syntheses. It is crucial to distinguish this compound from its close structural analogues, 4,4'-Bis(dimethylamino)benzophenone (Michler's ketone, CAS No. 90-94-8) and 4,4'-Bis(diethylamino)benzophenone (CAS No. 90-93-7), as the seemingly minor difference in the number of alkyl groups on the nitrogen atoms leads to significant variations in their physical and chemical properties. This guide focuses exclusively on the mono-methylated derivative, providing precise data and robust experimental context.

Core Physicochemical Properties

The melting and boiling points are fundamental physical constants that provide insights into the purity of a substance and the strength of its intermolecular forces. For 4,4'-Bis(methylamino)benzophenone, these properties are summarized below.

| Property | Value | Source(s) |

| Melting Point | 132.0 - 135.0 °C | [TCI AMERICA](), [Tokyo Chemical Industry Co., Ltd.[]]() |

| Boiling Point | 435.4 °C at 760 mmHg | [BOC Sciences[2]]() |

| CAS Number | 3708-39-2 | [TCI AMERICA]() |

| Molecular Formula | C₁₅H₁₆N₂O | [TCI AMERICA]() |

| Appearance | Light yellow to yellow to orange powder/crystal | [TCI AMERICA]() |

Experimental Determination of the Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. A sharp melting range is a strong indicator of high purity.[3] The presence of impurities typically causes a depression and broadening of the melting range.[3]

Causality Behind the Capillary Method

The capillary method, utilizing a melting point apparatus or a Thiele tube, is the standard technique for determining the melting point of a powdered solid.[4] This method is favored for its requirement of only a small sample size and its ability to provide a precise temperature range. The principle lies in uniformly heating the sample in a controlled manner and visually observing the phase transition.[3]

Step-by-Step Protocol for Melting Point Determination

-

Sample Preparation :

-

Ensure the 4,4'-Bis(methylamino)benzophenone sample is completely dry and finely powdered to allow for uniform packing.

-

Press the open end of a capillary tube into the powder, forcing a small amount of the sample into the tube.

-

Tap the sealed end of the capillary tube on a hard surface to compact the sample to a height of 2-3 mm.

-

-

Apparatus Setup (Digital Melting Point Apparatus) :

-

Insert the packed capillary tube into the sample holder of the melting point apparatus.[5]

-

If the approximate melting point is unknown, a rapid initial heating can be performed to estimate the range.[4]

-

For a precise measurement, set the apparatus to heat rapidly to about 20°C below the expected melting point (approximately 110-115°C for this compound).[6]

-

Reduce the heating rate to 1-2°C per minute as the temperature approaches the melting point to ensure thermal equilibrium.[3]

-

-

Observation and Recording :

-

Observe the sample through the magnifying viewport.

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely liquefied (the end of the melting range).

-

A pure sample should exhibit a sharp melting range of 0.5-1.0°C.[3]

-

Sources

theoretical properties of 4,4'-Bis(methylamino)benzophenone

An In-depth Technical Guide to the Theoretical Properties of 4,4'-Bis(methylamino)benzophenone

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the core . Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple data summary. It synthesizes computational insights with established photophysical principles to explain the causality behind the molecule's behavior. We will explore its molecular structure, delve into its spectroscopic and photophysical characteristics, and contextualize its properties in relation to its well-studied analogues, such as Michler's ketone. The guide includes detailed explanations of excited-state dynamics, the theoretical basis for its potential applications, and a conceptual framework for experimental validation.

Introduction: Beyond Michler's Ketone

4,4'-Bis(methylamino)benzophenone is an aromatic ketone featuring a central carbonyl group bridged by two phenyl rings, each substituted with a methylamino group at the para position. It is a structural analogue of the widely known and utilized 4,4'-bis(dimethylamino)benzophenone (Michler's ketone), a compound noted for its applications as a photosensitizer and an intermediate in the synthesis of dyes like methyl violet.[1]

While sharing the core benzophenone structure, the substitution of dimethylamino groups with methylamino groups introduces a significant structural change: the presence of labile N-H protons. This modification is predicted to fundamentally alter the molecule's photophysical and photochemical pathways, offering different reactivity profiles and warranting a dedicated theoretical investigation. This guide aims to elucidate these properties, providing a foundational understanding for its potential exploitation in photochemistry, polymer science, and as a synthetic intermediate.

Molecular and Electronic Structure: A Computational Perspective

The foundational properties of 4,4'-Bis(methylamino)benzophenone are dictated by its electronic and spatial arrangement. The molecule's geometry is non-planar, with the two phenyl rings twisted out of the plane of the central carbonyl group. This conformation minimizes steric hindrance while influencing the degree of electronic communication across the molecule.

The methylamino (-NHCH₃) groups act as strong auxochromes and electron-donating groups. Through resonance, they increase the electron density of the aromatic system and the carbonyl oxygen. This electronic perturbation is central to its distinct properties compared to unsubstituted benzophenone.

Computational methods, particularly Density Functional Theory (DFT), are invaluable for modeling these characteristics. Such calculations can predict optimized geometries, orbital energies (HOMO/LUMO), and electron density distributions, which are crucial for interpreting spectroscopic and photophysical data. For related benzophenone derivatives, computational studies have been instrumental in understanding structure-activity relationships and designing new molecules with tailored properties.[2][3]

Table 1: Core Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₆N₂O | [4] |

| Molar Mass | 240.31 g/mol | [4] |

| Canonical SMILES | CNC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC | N/A |

| InChIKey | HXTBYXIZCDULQI-UHFFFAOYSA-N | [4] |

graph "Molecular_Structure" { layout="neato"; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];// Define nodes for atoms with positions C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"];

C7 [label="C", pos="0,2.9!"]; O8 [label="O", pos="0,4.0!"];

C9 [label="C", pos="-2.65,1.5!"]; C10 [label="C", pos="-3.95,0.75!"]; C11 [label="C", pos="-3.95,-0.75!"]; C12 [label="C", pos="-2.65,-1.5!"];

N13 [label="NH", pos="-5.2,1.5!"]; C14 [label="CH3", pos="-6.5,0.75!"];

C15 [label="C", pos="2.65,1.5!"]; C16 [label="C", pos="3.95,0.75!"]; C17 [label="C", pos="3.95,-0.75!"]; C18 [label="C", pos="2.65,-1.5!"];

N19 [label="NH", pos="5.2,-1.5!"]; C20 [label="CH3", pos="6.5,-0.75!"];

// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- O8 [style=double]; C2 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C3; C10 -- N13; N13 -- C14; C6 -- C15; C15 -- C16; C16 -- C17; C17 -- C18; C18 -- C5; C17 -- N19; N19 -- C20; }

Caption: 2D representation of 4,4'-Bis(methylamino)benzophenone.

Theoretical Spectroscopic Profile

The electronic perturbations introduced by the methylamino groups create a unique spectroscopic fingerprint.

-

UV-Visible Spectroscopy: The absorption spectrum is expected to be dominated by three main types of electronic transitions:

-

n→π* Transition: Localized on the carbonyl group, this transition is characteristic of ketones. It is typically weak and appears at longer wavelengths.

-

π→π* Transitions: These are strong absorptions associated with the aromatic system.

-

Intramolecular Charge Transfer (ICT): This is a prominent feature in amino-substituted benzophenones.[5] An electron is promoted from a high-energy orbital localized on the electron-donating methylamino-phenyl moiety to a lower-energy orbital on the electron-accepting carbonyl group. This transition is highly sensitive to solvent polarity, exhibiting a bathochromic (red) shift in more polar solvents. For comparison, the related Michler's ketone absorbs intensely at 366 nm.[1]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic protons are expected to show complex splitting patterns. Protons ortho to the electron-donating -NHCH₃ group will be shifted upfield (lower ppm) compared to those in unsubstituted benzophenone. A distinct singlet for the methyl protons and a signal for the N-H proton, which may be broadened and exchangeable, are also expected.

-

¹³C NMR: The carbon atoms of the aromatic rings will show shifts influenced by the methylamino substituent. The carbonyl carbon will have a characteristic downfield shift. Experimental ¹³C NMR data for this compound is available and can be used for verification.[4]

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the C=O stretch of the ketone (typically ~1640-1660 cm⁻¹), N-H stretching vibrations (~3300-3500 cm⁻¹), and C-N stretching vibrations.

Photophysical Properties and Excited-State Dynamics

The fate of 4,4'-Bis(methylamino)benzophenone after absorbing a photon is a complex process involving multiple excited states. Its behavior is best understood by examining the potential energy landscape described by a Jablonski diagram.

Caption: Simplified Jablonski diagram for 4,4'-Bis(methylamino)benzophenone.

-

Excited State Character: Upon photoexcitation, the molecule is promoted to an excited singlet state (S₁). For many amino-benzophenones, the lowest singlet and triplet states possess significant intramolecular charge-transfer (ICT) character.[5]

-

Intersystem Crossing (ISC): Benzophenone and its derivatives are renowned for their highly efficient intersystem crossing from the lowest excited singlet state (S₁) to the triplet manifold (T₁). This spin-forbidden process is facilitated by spin-orbit coupling, which is relatively strong in carbonyl compounds. This efficiency means that the triplet quantum yield (Φ_T) is expected to be near unity, and consequently, fluorescence is often weak or non-existent.

-

The Triplet State (T₁): The lowest triplet state is the key intermediate in the photochemistry of this molecule. Its electronic nature—a mixture of nπ, ππ, and ICT states—is crucial.[5] This hybrid character dictates its reactivity, particularly its ability to participate in energy transfer and hydrogen abstraction reactions.

-

Transient Species: Following laser excitation, the formation and decay of transient species can be monitored. The primary transient is the triplet state (T₁), which has a characteristic absorption spectrum. For benzophenone itself, the triplet absorbs around 525-530 nm.[6][7] Due to its electronic structure, the T₁ state of 4,4'-Bis(methylamino)benzophenone can abstract a hydrogen atom, either from a solvent molecule or intramolecularly/intermolecularly from the N-H group, to form a ketyl radical. This radical is another key transient species with its own distinct absorption profile.[8]

Potential Applications: A Theoretical Outlook

The predicted properties of 4,4'-Bis(methylamino)benzophenone suggest several areas of application, drawing parallels with its analogues.

-

Photoinitiator: Like Michler's ketone and 4,4'-bis(diethylamino)benzophenone, it has the potential to be a Type II photoinitiator.[9][10] In this role, the excited triplet state would abstract a hydrogen atom from a synergist (often an amine or thiol), generating radicals that initiate polymerization. The presence of the N-H group could allow it to act as its own synergist under certain conditions.

-

Photosensitizer: A high triplet quantum yield and appropriate triplet energy would enable it to act as a photosensitizer, transferring its triplet energy to another molecule to induce a chemical reaction.[1]

-

Dye Intermediate: Historically, Michler's ketone is a crucial intermediate in the synthesis of triphenylmethane dyes.[1] 4,4'-Bis(methylamino)benzophenone could serve a similar role, leading to novel dye structures with potentially different colorimetric and stability properties.

Protocol Validation: Probing Excited States with Transient Absorption Spectroscopy

To experimentally validate the theoretical photophysical model, Nanosecond Transient Absorption (ns-TA) spectroscopy is the definitive technique. This method allows for the direct observation of excited states and other transient intermediates.

Causality-Driven Experimental Workflow

The objective is to populate the triplet state via photoexcitation and monitor its formation, spectral signature, and decay kinetics, as well as identify any subsequent radical formation.

-

Sample Preparation (The "Why"): A dilute solution (~0.1 mM) of 4,4'-Bis(methylamino)benzophenone is prepared in a deoxygenated solvent (e.g., acetonitrile or cyclohexane). Causality: Oxygen is an efficient quencher of triplet states, so its removal via nitrogen or argon bubbling is critical to observe the true lifetime of the T₁ state. Acetonitrile is a polar, aprotic solvent that will not participate in hydrogen abstraction, isolating the molecule's intrinsic properties. Cyclohexane is a non-polar solvent that can act as a hydrogen donor, allowing for the study of ketyl radical formation.

-

Excitation (The "Why"): The sample is excited with a short laser pulse (e.g., a few nanoseconds) at a wavelength where the molecule absorbs strongly but the transient species do not (e.g., 355 nm from a Nd:YAG laser). Causality: The excitation pulse must be shorter than the processes being studied. Using a wavelength from the UV-Vis absorption spectrum ensures efficient population of the S₁ state, which then rapidly undergoes ISC to the T₁ state.

-

Probing (The "Why"): A broad-spectrum probe light (from a xenon lamp) is passed through the sample at a right angle to the excitation laser. The change in absorbance of this probe light is measured over time at various wavelengths. Causality: The triplet state and ketyl radical will absorb the probe light at specific wavelengths where the ground state is transparent. By monitoring these wavelengths, we can track the concentration of these transient species over time.

-

Data Acquisition and Analysis (The "Why"): A 3D data set (absorbance vs. wavelength vs. time) is generated. Kinetic traces at specific wavelengths (e.g., the peak of the triplet absorption) are fitted to exponential decay models to extract lifetimes. Causality: The decay of the triplet absorption signal directly yields the triplet state lifetime (τ_T). The simultaneous decay of the triplet signal and the rise of a new signal at a different wavelength (e.g., ~545-565 nm) provides direct evidence of the triplet state reacting to form the ketyl radical.[5][6]

Caption: Workflow for Transient Absorption Spectroscopy.

Conclusion and Future Directions

The define it as a molecule of significant photochemical interest. Its strong electron-donating methylamino groups and the presence of N-H protons distinguish it from its well-known dimethylated analogue, Michler's ketone. It is predicted to have a strong ICT character, a high quantum yield for intersystem crossing to a reactive triplet state, and the potential for subsequent hydrogen abstraction to form ketyl radicals.